![molecular formula C14H14N2O2 B6427950 N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide CAS No. 2034205-13-3](/img/structure/B6427950.png)

N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

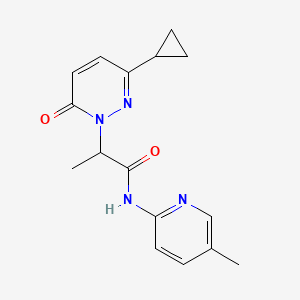

“N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide” is a synthetic compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol. It belongs to a class of compounds known as biphenyls and derivatives .

Molecular Structure Analysis

The crystal structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52 (14)° .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been involved in various chemical reactions. For example, catalytic protodeboronation of pinacol boronic esters has been reported .Physical And Chemical Properties Analysis

The compound crystallized in an orthorhombic lattice with a space group of Pca21 [a=9.677 (5), b=10.674 (5), and c=9.087 (4)Å] . The Hirshfeld surface analysis (HSA) for determining the N–H···O intermolecular hydrogen bonding interactions, generated the chain shaped 3D network structure .科学研究应用

N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide has been widely used in scientific research as a tool to study various biological processes. For example, it has been used to investigate the effects of cyclopropylpyridines on the stability of proteins and DNA, as well as to study the binding of cyclopropylpyridines to various biological targets. Additionally, this compound has been used to study the effects of cyclopropylpyridines on cell viability and the regulation of gene expression.

作用机制

Target of Action

The primary target of N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .

Mode of Action

This inhibition could occur through a variety of mechanisms, such as blocking the binding of the ligand to the receptor, inhibiting the intrinsic enzymatic activity of the receptor, or promoting the degradation of the receptor .

Biochemical Pathways

The inhibition of EGFR by this compound would affect several biochemical pathways. EGFR is known to activate the PI3K-Akt pathway, which promotes cell survival and growth, and the Ras-Raf-MEK-ERK pathway, which regulates gene expression and cell proliferation . Therefore, inhibition of EGFR would lead to downregulation of these pathways, potentially leading to decreased cell proliferation and survival .

Result of Action

The result of the action of this compound is likely to be a decrease in cell proliferation and survival, due to its inhibition of EGFR and the downstream effects on the PI3K-Akt and Ras-Raf-MEK-ERK pathways . This could potentially lead to the death of cancer cells that are dependent on EGFR signaling for their growth and survival .

实验室实验的优点和局限性

The use of N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide in laboratory experiments has several advantages. For example, it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a versatile compound that can be used to study a variety of biological processes. However, there are also some limitations to its use. For example, it is not stable in aqueous solutions and can be degraded by light or heat.

未来方向

The future applications of N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide are numerous. For example, it could potentially be used to develop new drugs and treatments for various diseases, such as cancer, Alzheimer’s disease, and diabetes. Additionally, this compound could be used to study the effects of cyclopropylpyridines on the stability of proteins and DNA. Furthermore, this compound could be used to develop new methods for the synthesis of cyclopropylpyridines and other related compounds. Finally, this compound could be used to investigate the binding of cyclopropylpyridines to various biological targets and to study the regulation of gene expression.

合成方法

N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide can be synthesized using a variety of methods. The most common method is a multi-step synthesis, which involves the reaction of 5-cyclopropylpyridine with furan-2-carboxylic acid in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is typically carried out in a solvent, such as ethanol, and the product can be isolated by filtration or crystallization.

属性

IUPAC Name |

N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-14(13-2-1-5-18-13)16-8-10-6-12(9-15-7-10)11-3-4-11/h1-2,5-7,9,11H,3-4,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRCKPYGGOQACM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-cyclopropyl-2-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6427886.png)

![N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B6427895.png)

![2-(4-chlorophenoxy)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-2-methylpropanamide](/img/structure/B6427904.png)

![N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B6427928.png)

![N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B6427931.png)

![1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6427935.png)

![3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B6427938.png)

![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-4'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6427945.png)

![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-2-(1H-indol-1-yl)acetamide](/img/structure/B6427948.png)

![(pyridin-2-yl)methyl N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}carbamate](/img/structure/B6427949.png)

![N-[(5-cyclopropylpyridin-3-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B6427954.png)

![2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B6427961.png)

![5-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B6427963.png)